molecular formula C16H18N2O5 B10884685 Ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B10884685
M. Wt: 318.32 g/mol
InChI Key: RYSLAXNYFGOSGK-UHFFFAOYSA-N
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Description

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a benzodioxole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with urea or thiourea under acidic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific structural combination of a pyrimidine ring and a benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N2O5/c1-4-21-15(19)13-9(2)18(3)16(20)17-14(13)10-5-6-11-12(7-10)23-8-22-11/h5-7,14H,4,8H2,1-3H3,(H,17,20)

InChI Key

RYSLAXNYFGOSGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C

solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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